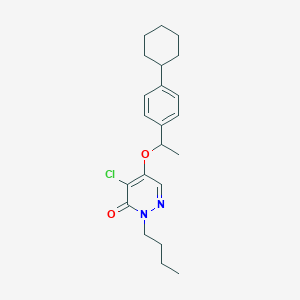2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one
CAS No.: 88093-69-0
Cat. No.: VC17556021
Molecular Formula: C22H29ClN2O2
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88093-69-0 |
|---|---|
| Molecular Formula | C22H29ClN2O2 |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one |
| Standard InChI | InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3 |
| Standard InChI Key | VNFQDOBDFYAYLD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound is built around a pyridazin-3(2H)-one core, a six-membered aromatic ring featuring two adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3 . Substituents include:
-
2-Butyl group: A linear alkyl chain at position 2, contributing hydrophobicity.
-
4-Chloro substituent: Enhances electrophilicity and potential bioactivity.
-
5-(1-(4-Cyclohexylphenyl)ethoxy): A sterically demanding ethoxy group with a 4-cyclohexylphenyl branch, influencing solubility and target binding .
Table 1: Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₄ClN₂O₂ |
| Molecular Weight | 474.03 g/mol |
| XLogP3-AA | ~6.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the pyridazinone core:
-
Core Construction: Cyclocondensation of 1,4-diketones with hydrazines .
-
N-Alkylation: Introduction of the butyl group at position 2 using butyl halides under basic conditions.
-
Chlorination: Electrophilic substitution at position 4 using POCl₃ or N-chlorosuccinimide.
-
Etherification: Mitsunobu reaction or nucleophilic substitution to install the ethoxy substituent at position 5 .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | Pyridazin-3(2H)-one | Hydrazine, 1,4-diketone, Δ |
| 2 | 2-Butylpyridazin-3(2H)-one | Butyl bromide, K₂CO₃, DMF |
| 3 | 2-Butyl-4-chloropyridazin-3(2H)-one | POCl₃, reflux |
| 4 | Target Compound | 1-(4-Cyclohexylphenyl)ethanol, DEAD, PPh₃ |
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Low aqueous solubility due to lipophilic substituents; soluble in DMSO, DMF, and dichloromethane.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester-like ethoxy group.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.2–1.6 (m, butyl CH₂), δ 4.3 (q, OCH₂), δ 7.2–7.4 (m, aromatic H).
-
Hypothetical Biological Activity and Applications
Pharmaceutical Relevance
Structural analogs exhibit phosphodiesterase (PDE) inhibition and antifungal activity. The ethoxy group’s bulk may enable selective binding to enzymatic pockets .
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| LogP | 6.8 |
| BBB Permeability | Low |
| CYP2D6 Inhibition | Moderate |
| Ames Test | Negative (predicted) |
Future Research Directions
-
Activity Screening: Evaluate herbicidal and antifungal efficacy in vitro.
-
Structure-Activity Relationships (SAR): Modify the ethoxy branch to optimize target affinity.
-
Formulation Studies: Develop nanoemulsions to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume